molecular formula C25H26FN5OS B13350256 2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide

2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B13350256
M. Wt: 463.6 g/mol
InChI Key: KNZWVSNLLFOSFW-UHFFFAOYSA-N
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Description

2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Thioether Formation: The thiol group can be introduced via a nucleophilic substitution reaction with an appropriate halide.

    Amidation: The final step involves the formation of the amide bond through a reaction between the triazole-thioether intermediate and a cyanocyclohexylamine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the nitrile group, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar biological activities.

Medicine

Industry

The compound may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of triazole derivatives often involves the inhibition of specific enzymes or receptors. For example, triazoles are known to inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal agent.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

The unique combination of the benzyl, fluorophenyl, and cyanocyclohexyl groups in 2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.

Properties

Molecular Formula

C25H26FN5OS

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[4-benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide

InChI

InChI=1S/C25H26FN5OS/c1-18(23(32)28-25(17-27)14-8-3-9-15-25)33-24-30-29-22(20-12-6-7-13-21(20)26)31(24)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-16H2,1H3,(H,28,32)

InChI Key

KNZWVSNLLFOSFW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

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